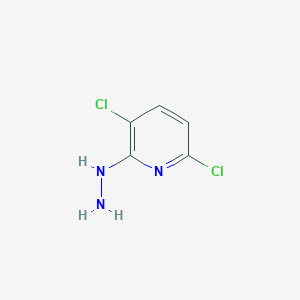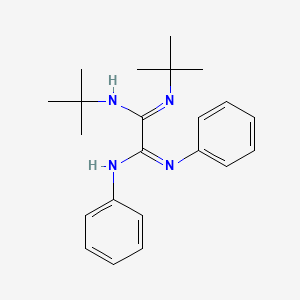![molecular formula C14H15IN4S B14284224 5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide CAS No. 149755-35-1](/img/structure/B14284224.png)
5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide is a heterocyclic compound that contains a thiatriazole ring
Preparation Methods
The synthesis of 5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide typically involves the reaction of phenylhydrazine with carbon disulfide and methyl iodide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thiatriazole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound .
Chemical Reactions Analysis
5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar compounds to 5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide include other thiatriazole derivatives and heterocyclic compounds containing sulfur and nitrogen atoms. These compounds share similar structural features and chemical reactivity but may differ in their biological activity and applications. Examples of similar compounds include:
- 5-Phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium chloride
- 3-Methyl-5-phenyl-1,2,3,4-thiatriazole
- 2-Phenyl-1,3,4-thiadiazole
Properties
CAS No. |
149755-35-1 |
|---|---|
Molecular Formula |
C14H15IN4S |
Molecular Weight |
398.27 g/mol |
IUPAC Name |
N-methyl-N,3-diphenyl-2H-thiatriazol-2-ium-5-amine;iodide |
InChI |
InChI=1S/C14H14N4S.HI/c1-17(12-8-4-2-5-9-12)14-15-18(16-19-14)13-10-6-3-7-11-13;/h2-11,16H,1H3;1H |
InChI Key |
XVWUHWGLNAHEMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NN([NH2+]S2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)


![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)



![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)




